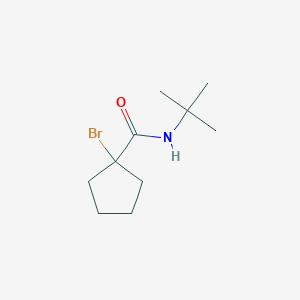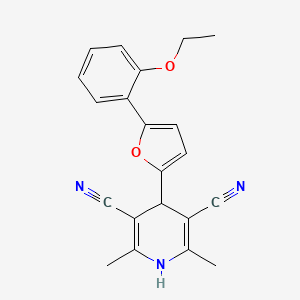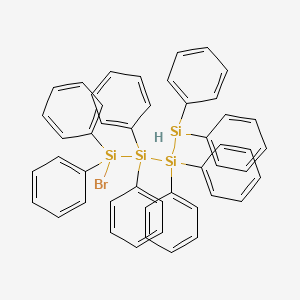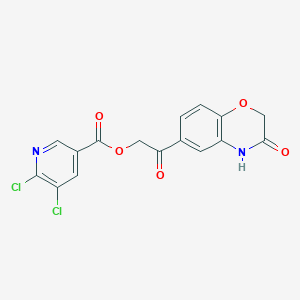
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide is an organic compound with the molecular formula C10H18BrNO and a molecular weight of 248.165 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a cyclopentanecarboxamide moiety. It is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of 1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide typically involves the bromination of N-tert-butyl-1-cyclopentanecarboxamide. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-tert-butyl-1-cyclopentanecarboxamide.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: This compound also contains a bromine atom and a tert-butyl group but differs in its aromatic structure.
tert-Butyl 1-bromo-2-naphthoate: Another compound with a bromine atom and a tert-butyl group, but with a naphthalene ring structure.
The uniqueness of this compound lies in its cyclopentanecarboxamide moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
14388-03-5 |
|---|---|
Molecular Formula |
C10H18BrNO |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
1-bromo-N-tert-butylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H18BrNO/c1-9(2,3)12-8(13)10(11)6-4-5-7-10/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
NIPLZIHEDZRKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)

![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)
![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)






![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)
